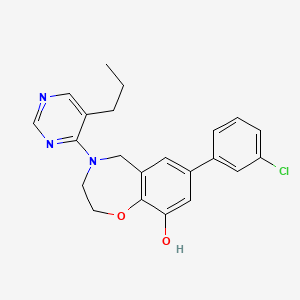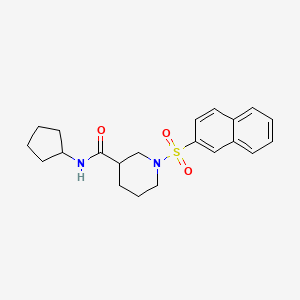![molecular formula C14H24Cl2N2O3 B5299190 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B5299190.png)
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by Pfizer Inc. and has since been used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes.
作用機序
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. By binding to the receptor and blocking its activation by dopamine, this compound can modulate the downstream signaling pathways and affect the physiological and pathological processes that are regulated by the dopamine D4 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to modulate the release of dopamine and other neurotransmitters, as well as the activity of various intracellular signaling pathways. It has also been shown to affect the behavior and cognitive function of animals and humans in various experimental paradigms.
実験室実験の利点と制限
One advantage of using 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride in lab experiments is its high selectivity and specificity for the dopamine D4 receptor, which allows researchers to investigate the role of this receptor in a targeted and controlled manner. However, one limitation of using this compound is its potential off-target effects and non-specific binding to other receptors or proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride and the dopamine D4 receptor. One direction is to investigate the role of the dopamine D4 receptor in other physiological and pathological processes, such as mood disorders, anxiety, and cognitive impairment. Another direction is to develop more selective and potent antagonists of the dopamine D4 receptor, which can be used to further elucidate its function and potential therapeutic applications. Finally, the development of new imaging and diagnostic techniques can help to better understand the distribution and function of the dopamine D4 receptor in the human brain and other tissues.
合成法
The synthesis of 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride involves several steps, including the reaction of 2-methoxy-6-nitrophenol with 2-(4-morpholinyl)ethylamine, followed by reduction with sodium borohydride and subsequent N-alkylation with 2-chloromethyl-4-methoxyphenol. The resulting product is then purified using column chromatography and converted to the dihydrochloride salt form.
科学的研究の応用
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride has been widely used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), addiction, and Parkinson's disease.
特性
IUPAC Name |
2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-12(14(13)17)11-15-5-6-16-7-9-19-10-8-16;;/h2-4,15,17H,5-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLUZOGGQCCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)


![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)
![3-(2-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5299151.png)
![ethyl 4-[(4-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5299156.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)
![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)
![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299182.png)
![4-methoxy-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5299200.png)
